

## Statistical Validation of Carboxyamidotriazole's Effect on Progression-Free Survival: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Carboxyamidotriazole |           |
| Cat. No.:            | B1668434             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical evidence supporting the effect of **Carboxyamidotriazole** (CAI) on progression-free survival (PFS) in various cancers. By objectively comparing its performance with alternative therapeutic strategies and presenting the underlying experimental data and methodologies, this document serves as a valuable resource for researchers and drug development professionals.

## **Comparative Analysis of Progression-Free Survival**

Carboxyamidotriazole (CAI), an orally active small molecule inhibitor of non-voltage-operated calcium channels, has been investigated in multiple clinical trials for its potential to prolong progression-free survival in cancer patients.[1][2] Its mechanism of action involves the disruption of calcium channel-mediated signal transduction, which in turn affects critical pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2]

### Non-Small Cell Lung Cancer (NSCLC)

A pivotal phase III, randomized, double-blind, controlled trial evaluated the efficacy of CAI in combination with standard chemotherapy (Cisplatin and Vinorelbine) in patients with advanced



NSCLC.[3][4] The addition of CAI to the chemotherapy regimen demonstrated a statistically significant improvement in progression-free survival compared to chemotherapy alone.

| Treatment<br>Arm           | Number of<br>Patients | Median Progressio n-Free Survival (PFS) | 95%<br>Confidence<br>Interval (CI) | Hazard<br>Ratio (HR) | p-value |
|----------------------------|-----------------------|-----------------------------------------|------------------------------------|----------------------|---------|
| Chemotherap<br>y + CAI     | 378                   | 134 days                                | 127–139<br>days                    | 0.690                | 0.003   |
| Chemotherap<br>y + Placebo | 117                   | 98 days                                 | 88–125 days                        |                      |         |

Table 1: Progression-Free Survival in Advanced NSCLC Patients Treated with **Carboxyamidotriazole** and Chemotherapy.[3][4]

#### Glioblastoma

In a phase IB study, **Carboxyamidotriazole** Orotate (CTO), a salt form of CAI with improved bioavailability, was evaluated in combination with temozolomide for the treatment of recurrent and newly diagnosed glioblastoma.[5][6] The results showed promising signals of activity, particularly in newly diagnosed patients.

| Cohort                        | Treatment                               | Number of<br>Patients | Median<br>Progression-<br>Free Survival<br>(PFS) | Additional<br>Details           |
|-------------------------------|-----------------------------------------|-----------------------|--------------------------------------------------|---------------------------------|
| Cohort 1<br>(Recurrent)       | CTO +<br>Temozolomide                   | 27                    | 3.1 months                                       | 6-month PFS rate: 37%           |
| Cohort 2 (Newly<br>Diagnosed) | CTO +<br>Radiotherapy +<br>Temozolomide | 15                    | 15 months                                        | 2-year overall<br>survival: 62% |



Table 2: Progression-Free Survival in Glioblastoma Patients Treated with **Carboxyamidotriazole** Orotate and Temozolomide.[5][6]

#### **Renal Cell Carcinoma**

A phase II study of CAI in patients with advanced renal cell carcinoma refractory to immunotherapy showed limited single-agent activity. While a partial response was observed in one patient, the overall impact on progression-free survival was not significant.

| Treatment                     | Number of<br>Evaluable Patients | Patients<br>Progression-Free<br>at 6 Months | Median Overall<br>Survival |
|-------------------------------|---------------------------------|---------------------------------------------|----------------------------|
| Carboxyamidotriazole<br>(CAI) | 47                              | 6 (11.3%)                                   | 12.5 months                |

Table 3: Efficacy of Carboxyamidotriazole in Advanced Renal Cell Carcinoma.[7]

# Experimental Protocols Phase III Trial in Non-Small Cell Lung Cancer

Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III trial.[3][4]

Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC who had not received prior chemotherapy.[3][4]

#### Treatment Regimen:

- Experimental Arm: Cisplatin (25 mg/m² on days 1, 2, and 3) and Vinorelbine (25 mg/m² on days 1 and 8) of a 21-day cycle for four cycles, in combination with oral
   Carboxyamidotriazole (100 mg daily). CAI treatment was continued until disease progression or unacceptable toxicity.[3][4]
- Control Arm: The same chemotherapy regimen with a matching placebo.[3][4]

Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to the first documented evidence of disease progression or death from any cause.[3][4]



#### Statistical Analysis:

- The primary analysis of PFS was based on the intent-to-treat (ITT) population.
- PFS was estimated using the Kaplan-Meier method, and the treatment arms were compared using the log-rank test.[3][4]
- The hazard ratio and its 95% confidence interval were calculated using a Cox proportional hazards model.[3][4]

## **Signaling Pathways and Experimental Workflows**

The antitumor effects of **Carboxyamidotriazole** are linked to its ability to inhibit calcium influx, which subsequently modulates several downstream signaling pathways crucial for tumor growth and angiogenesis.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A review of statistical issues with progression-free survival as an interval-censored time-to-event endpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. An Introduction to Survival Statistics: Kaplan-Meier Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [Statistical Validation of Carboxyamidotriazole's Effect on Progression-Free Survival: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668434#statistical-validation-of-carboxyamidotriazole-s-effect-on-progression-free-survival]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com